Boc-Dap(Boc)-OH.DCHA
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Overview
Description
Boc-Dap(Boc)-OH, also known as (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid, is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It is also used in the preparation of peptides with metal complexing groups .
Synthesis Analysis
A synthesis method of N-Boc-Dolaprine and Boc-Dap DCHA has been disclosed . The synthesis method comprises the following steps:- Synthesized by Reformatsky reaction under activation of zinc powder .
- Obtained by methylation .
- Obtaining N-Boc-Dolaprine through hydrolysis reaction .
Molecular Structure Analysis
The molecular formula of Boc-Dap(Boc)-OH is C8H16N2O4 . Its molecular weight is 204.22 .Chemical Reactions Analysis
Boc-Dap(Boc)-OH is used in Boc solid-phase peptide synthesis .Physical and Chemical Properties Analysis
Boc-Dap(Boc)-OH is a solid substance . It has an optical activity of [α]20/D +5.5±1°, c = 1% in methanol: water (1:1) . It has a melting point of 210 °C (dec.) .Scientific Research Applications
Stereoselective Synthesis
- Synthesis of N-Boc-dolaproine : An easy and stereoselective total synthesis of N-Boc-dolaproine, an important amino acid residue in the antineoplastic pentapeptide Dolastatin 10, was reported. This method is based on a Baylis–Hillman reaction, demonstrating the utility of Boc-Dap(Boc)-OH.DCHA in synthesizing complex peptides with potential anticancer properties (Almeida & Coelho, 2003).
Material Science and Polymer Research
- Polymer-Albumin Conjugate : Research on the delivery of macromolecular platinum drugs into cancerous cells has been enhanced by conjugating the polymer to albumin using monomers including Boc protected 1,3-diaminopropan-2-yl acrylate (Ac-DAP-Boc). This approach facilitates the creation of polymer-albumin conjugates that self-assemble into nanoparticles, showing superior toxicity to ovarian cancer cell lines compared to non-protein coated samples (Dağ et al., 2015).
Photodynamic Therapy
- Photodynamic Therapy for Cancer : The development of a binuclear platinum(II) boron-dipyrromethene (BODIPY) complex for lysosome organelle targeting and near-infrared light-induced photocytotoxic activity has been reported. This complex demonstrated significant lysosomal localization and remarkable apoptotic effects in various cancer cell lines, highlighting the potential of this compound in constructing complex molecules for targeted cancer therapy (Ramu et al., 2019).
Advanced Oxidation Processes
- Water Treatment : The use of boron-doped diamond electrodes in electrochemical advanced oxidation processes for the removal of diclofenac in water matrices demonstrates the role of this compound related compounds in environmental science. This study focuses on the reduction of diclofenac and the formation of transformation products, providing insights into the efficiency and dynamics of water treatment technologies (Heim et al., 2020).
Mechanism of Action
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Properties
IUPAC Name |
(2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6.C12H23N/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWKLGZKZRIVIE-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584987 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-[(tert-butoxycarbonyl)amino]-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201472-68-6 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-[(tert-butoxycarbonyl)amino]-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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